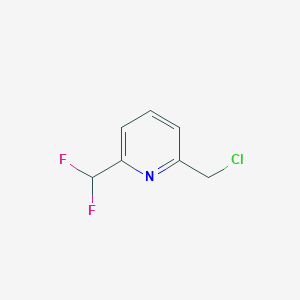

2-(氯甲基)-6-(二氟甲基)吡啶

描述

2-(Chloromethyl)pyridine hydrochloride is an off-white chunky solid . It’s used as a reagent in base-catalyzed alkylation .

Synthesis Analysis

Difluoromethylation processes have been advanced significantly in recent years. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

A series of bridged pyridine-based energetic derivatives were designed and their geometrical structures, electronic structures, heats of formation, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential were fully investigated using density functional theory .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . 2-(Chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents .Physical And Chemical Properties Analysis

2-(Chloromethyl)pyridine hydrochloride is soluble in water . Flash point data for this chemical are not available, but it is probably combustible .科学研究应用

1. 合成和配位化学

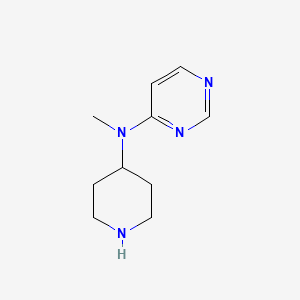

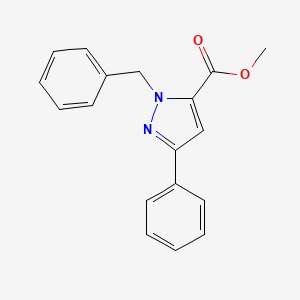

2-(氯甲基)-6-(二氟甲基)吡啶衍生物,如2,6-二(吡唑-1-基)吡啶和2,6-二(吡唑-3-基)吡啶,已被研究用于它们的合成和配位化学。这些化合物被用作配体,并显示出在生物传感和铁配合物中创造发光的镧系化合物以及展示独特的热和光化学自旋态转变的潜力 (Halcrow, 2005)。

2. 化学反应中的催化剂

与2-(氯甲基)-6-(二氟甲基)吡啶衍生物形成的钯(II)配合物,如2,6-二((苯硒基)甲基)吡啶,在Heck反应中显示出高催化活性,这是有机化学中用于偶联芳基或烯基卤化物的方法 (Das, Rao, & Singh, 2009)。

3. 新化合物的开发

与2-(氯甲基)-6-(二氟甲基)吡啶相关的2,4,6-三芳基吡啶衍生物的研究揭示了它们显著的生物和药用性质。这些衍生物已被用于一系列应用,包括抗惊厥药、麻醉药,甚至作为光动力细胞特异性癌症治疗剂 (Maleki, 2015)。

4. 电导率研究

从2-(氯甲基)-6-(二氟甲基)吡啶衍生的化合物已被研究其电导率。该研究侧重于与TCNQ(四氰基对二甲烷)形成的盐及其电阻率测量 (Bruce & Herson, 1967)。

5. 生物医学传感器和催化

最近在2,6-二(吡唑-1-基)吡啶及其衍生物的化学领域取得的进展,这些衍生物与2-(氯甲基)-6-(二氟甲基)吡啶相关,包括将它们纳入多功能自旋交替开关和生物医学传感器中。它们还被用于催化 (Halcrow, 2014)。

6. 抗菌活性和DNA相互作用

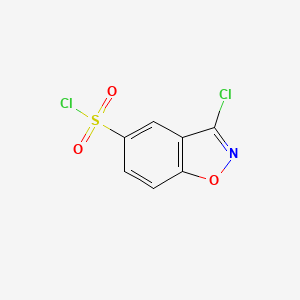

对2-氯-6-(三氟甲基)吡啶进行的研究,这是2-(氯甲基)-6-(二氟甲基)吡啶的近似衍生物,探索了其抗菌活性及其与DNA的相互作用。这项研究为其在医学科学和药理学中的潜在应用提供了见解 (Evecen, Kara, İdil, & Tanak, 2017)。

7. 转移氢化和氧化催化

2-(氯甲基)吡啶的衍生物已被用于创建半夹心铑(III)和铱(III)配合物,在酮的转移氢化和醇的氧化中展示出高效的催化作用。这展示了该化合物在催化化学中的重要性 (Prakash, Singh, Mukherjee, & Singh, 2012)。

安全和危害

属性

IUPAC Name |

2-(chloromethyl)-6-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEGRVPMZGRRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-6-(difluoromethyl)pyridine | |

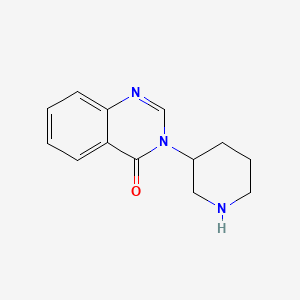

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)

![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)